
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone, commonly known as MBT-NPM, is a chemical compound that has garnered significant interest in the scientific community due to its potential medicinal properties. MBT-NPM is a member of the imidazole family of compounds and is known to possess antifungal, antibacterial, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of MBT-NPM is not fully understood. However, it is believed that it works by inhibiting the growth and proliferation of fungal, bacterial, and cancer cells. It is also believed to work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MBT-NPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of fungal, bacterial, and cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, MBT-NPM has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MBT-NPM in lab experiments is its broad spectrum of activity against fungal, bacterial, and cancer cells. Another advantage is its potential as a therapeutic agent for the treatment of fungal infections, bacterial infections, and cancer. However, one limitation of using MBT-NPM in lab experiments is its toxicity. It has been shown to be toxic to both cancer cells and normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on MBT-NPM. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of MBT-NPM for use as a therapeutic agent for the treatment of fungal infections, bacterial infections, and cancer. Additionally, further research is needed to fully understand the mechanism of action of MBT-NPM and its potential side effects.
Métodos De Síntesis
The synthesis of MBT-NPM is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 2-mercaptoethylamine to form 2-((2-mercaptoethyl)amino)nitrobenzene. The second step involves the reaction of 2-((2-mercaptoethyl)amino)nitrobenzene with 2-methylbenzyl chloride to form 2-((2-methylbenzyl)thio)nitrobenzene. The final step involves the reaction of 2-((2-methylbenzyl)thio)nitrobenzene with 1,2-diaminopropane to form (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone.
Aplicaciones Científicas De Investigación
MBT-NPM has been the subject of several scientific studies due to its potential medicinal properties. It has been shown to possess antifungal properties and has been tested against several fungal strains, including Candida albicans and Aspergillus fumigatus. MBT-NPM has also been shown to possess antibacterial properties and has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, MBT-NPM has been shown to possess antitumor properties and has been tested against several cancer cell lines, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-6-2-3-7-14(13)12-25-18-19-10-11-20(18)17(22)15-8-4-5-9-16(15)21(23)24/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWWNWSZTIZMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)
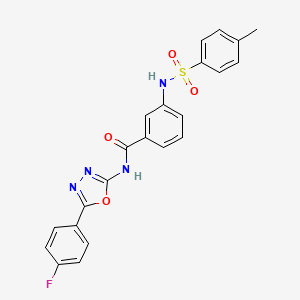
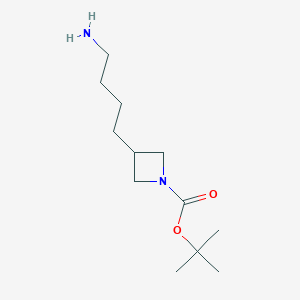
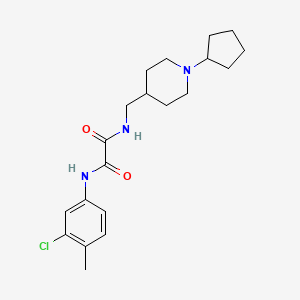
![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)
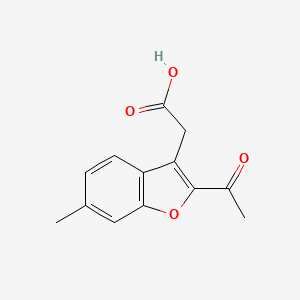
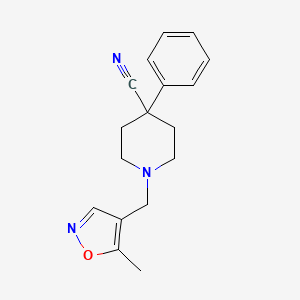

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
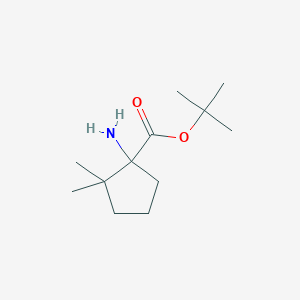
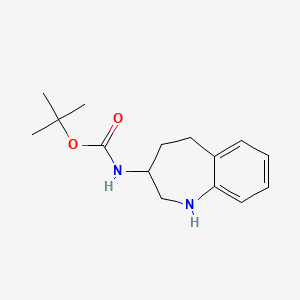
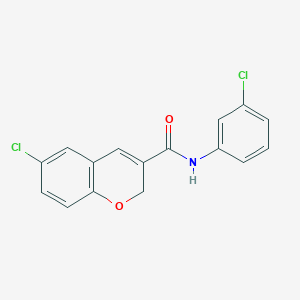
![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)